N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanamide
Description
The compound N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanamide features a propanamide backbone with two distinct substituents:
- 1,3-Benzodioxol-5-ylmethyl group: Attached to the amide nitrogen, this bicyclic ether moiety is known for enhancing metabolic stability and influencing lipophilicity in drug-like molecules.
- 6-Methyl-1H-benzimidazol-2-ylsulfanyl group: Linked via a sulfur atom to the propanamide chain, this substituent introduces a heteroaromatic benzimidazole ring, which is frequently employed in medicinal chemistry for its hydrogen-bonding and π-stacking capabilities.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C19H19N3O3S/c1-11-3-5-14-15(7-11)22-19(21-14)26-12(2)18(23)20-9-13-4-6-16-17(8-13)25-10-24-16/h3-8,12H,9-10H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
MAGMGMCFVZPRFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodioxole moiety : Known for its role in various biological activities.
- Benzimidazole ring : Often associated with anticancer and antimicrobial properties.
- Propanamide functional group : Contributes to the compound's stability and solubility.
The molecular formula of the compound is with a molecular weight of approximately 348.43 g/mol. It has been reported to exhibit favorable pharmacokinetic properties, including moderate lipophilicity (LogP ~ 0.5) and acceptable solubility profiles.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the benzimidazole and benzodioxole moieties. Research indicates that derivatives of these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several investigations have focused on the anticancer properties of this compound. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values reported ranged from 10 to 20 µM, indicating potent activity.
- Mechanism of action : It is suggested that the compound induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
Study 1: Inhibition of Nitric Oxide Synthase (iNOS)
A study on related benzodioxole derivatives showed that these compounds could selectively inhibit inducible nitric oxide synthase (iNOS), which is often overexpressed in inflammatory conditions and certain cancers. The inhibition was linked to a reduction in nitric oxide production, leading to decreased tumor growth in animal models .
Study 2: Antimicrobial Efficacy
Another research effort examined the antimicrobial efficacy of various derivatives, including our target compound. The results indicated a significant reduction in bacterial load in infected animal models when treated with the compound, demonstrating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analog 1: N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives (3a-3b)
Source : Synthesized via a three-step route involving Na₂S₂O₅-mediated cyclization and hydrazide condensation .
Key Features :
- Core Structure : Benzohydrazide backbone (vs. propanamide in the target compound).
- Substituents : 5-Methylbenzimidazole (positional isomer of the target’s 6-methyl group) and aromatic imine (Schiff base).
Structural Implications :
- The benzohydrazide core in 3a-3b may confer greater rigidity compared to the flexible propanamide chain in the target compound.
Structural Analog 2: N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8)
Source : Hydroxamic acid derivative with antioxidant properties .
Key Features :
- Core Structure : Hydroxamic acid (vs. propanamide).
- Substituents : 4-Chlorophenyl and cyclohexane groups.
Functional Implications :
- Hydroxamic acids like compound 8 are often utilized as metal-chelating agents, whereas the target’s propanamide and benzodioxole groups may prioritize hydrogen-bonding interactions.
- The 4-chlorophenyl group in compound 8 introduces electron-withdrawing effects, contrasting with the electron-donating benzodioxole in the target compound.
Structural Analog 3: 3-(1,3-Dimethoxy-1,3-dihydroisobenzofuran-5-yl)-N-(6-hydroxyhexyl)propanamide (5)
Source : Propanamide synthesized via DCC/HOBT coupling .
Key Features :
- Core Structure : Propanamide (shared with target).
- Substituents : 1,3-Dimethoxyisobenzofuran and hydroxyhexyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
